molecular formula C8H10Cl2S B186555 3,4-Bis(chloromethyl)-2,5-dimethylthiophene CAS No. 5368-70-7

3,4-Bis(chloromethyl)-2,5-dimethylthiophene

Cat. No.: B186555
CAS No.: 5368-70-7
M. Wt: 209.14 g/mol
InChI Key: UOAVLAVHDBWBGV-UHFFFAOYSA-N
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Description

Thiophenes are sulfur-containing, five-membered heterocyclic compounds that are structurally similar to benzene. The compound you mentioned, “3,4-Bis(chloromethyl)-2,5-dimethylthiophene”, would be a thiophene ring with chloromethyl groups at the 3 and 4 positions and methyl groups at the 2 and 5 positions .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be based on the thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .

Scientific Research Applications

  • Synthesis of Bifunctional Compounds : 3,4-Bis(chloromethyl)-2,5-dimethylthiophene has been used to synthesize various bifunctional compounds. It has been employed as a reactant to create products like 2,5-dimethyl-3,4-thiophenedimethanol diacetate and 2,5-dimethyl-3,4-thiophenediacetonitrile. These compounds have potential applications in different chemical synthesis processes (Kondakova & Gol'dfarb, 1958).

  • Photochromic Applications : The compound has been utilized in the synthesis of photochromic materials. For instance, a novel route was proposed for synthesizing 3,4-dithienylfuran-2,5-dione type photochromes using 2,5-dimethylthiophene, demonstrating potential in developing light-responsive materials (Shirinyan et al., 2001).

  • Formation of Lewis Acid-Nucleophile Adducts : It has been used in creating new bidentate Lewis acids like 3,4-bis(chloromercurio)2,5-dimethylthiophene, which form unique supramolecular structures through weak interactions. This has implications in the development of novel coordination compounds (Sa et al., 2021).

  • Reactivity Studies : Studies on the reactivity of this compound with other chemicals, like water and amines, have provided insights into its chemical behavior and potential applications in synthesizing new chemical entities (Gol'dfarb & Kondakova, 1957).

  • Antimicrobial Studies : Some derivatives of this compound have shown promising results in antimicrobial evaluations, suggesting potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Properties

IUPAC Name

3,4-bis(chloromethyl)-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAVLAVHDBWBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968449
Record name 3,4-Bis(chloromethyl)-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-70-7
Record name 5368-70-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Bis(chloromethyl)-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3,4-bis(chloromethyl)-2,5-dimethylthiophene and its relevance in organic synthesis?

A1: this compound (C8H10Cl2S) is a valuable building block in organic synthesis due to its unique structure. It features a thiophene ring substituted with two methyl groups at positions 2 and 5, and importantly, two chloromethyl groups at positions 3 and 4. These chloromethyl groups are susceptible to nucleophilic substitution reactions, enabling the formation of a variety of complex molecules. For instance, it can react with Meldrum's acid to yield a C,O-dialkylation product, demonstrating its versatility in constructing heterocyclic systems.

Q2: How is this compound utilized in the synthesis of macrocyclic thiophene-containing compounds?

A2: this compound plays a crucial role in the multi-step synthesis of -thiophenophane, also referred to as “superthiophenophane”. Its reactive chloromethyl groups allow for ring-closing reactions, ultimately leading to the formation of the desired macrocycle. This synthetic strategy highlights the compound's utility in accessing structurally complex thiophenophane systems.

Q3: Can you elaborate on the use of this compound in synthesizing substituted cyclopenta[c]thiophenes and their precursors?

A3: this compound serves as a key starting material in an alternative synthetic route for generating important cyclopenta[c]thiophene precursors. Specifically, it reacts with methyl phenyl sulfonyl acetate to produce 5-carbomethoxy-5-phenylsulfonyl–1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene. This precursor is a valuable intermediate for further modifications and derivatizations within the cyclopenta[c]thiophene scaffold.

Q4: What spectroscopic data is available for characterizing this compound?

A4: While the provided abstracts don't delve into specific spectroscopic data, this compound can be characterized using a combination of techniques. These include:

  • X-ray Crystallography: Can provide detailed three-dimensional structural information, including bond lengths and angles.

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